(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine
CAS No.: 140712-82-9
Cat. No.: VC0125854
Molecular Formula: C47H52N7O8P
Molecular Weight: 873.93
* For research use only. Not for human or veterinary use.
![(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine - 140712-82-9](/images/no_structure.jpg)
Specification
CAS No. | 140712-82-9 |
---|---|
Molecular Formula | C47H52N7O8P |
Molecular Weight | 873.93 |
IUPAC Name | N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]purin-6-yl]benzamide |
Standard InChI | InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(58-27-13-26-48)59-29-41-40(28-42(60-41)53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)61-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41+,42+,62?/m0/s1 |
SMILES | CC(C)N(C(C)C)P(OCCC#N)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₄₇H₅₂N₇O₇P, with a molecular weight of 857.93 g/mol . Key functional groups include:
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N6-Benzoyl group: Protects the exocyclic amine of deoxyadenosine from side reactions during synthesis.
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5′-O-Dimethoxytrityl (DMT): An acid-labile protecting group that ensures sequential coupling by blocking the 5′-hydroxyl.
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3′-Phosphoramidite: A reactive diisopropylamino-(2-cyanoethoxy)phosphinyl group enabling phosphodiester bond formation .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Solubility | Chloroform, Methanol, DMSO | |
Stability | Moisture-sensitive; store inert | |
Purity (HPLC) | >95% |
Synthetic Applications in Oligonucleotide Chemistry
Role in Solid-Phase Synthesis
As a phosphoramidite monomer, this compound enables automated DNA synthesis through iterative coupling cycles. Its design addresses three critical requirements:
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Protection: The DMT group is selectively removed with 3% dichloroacetic acid (DCA), exposing the 5′-OH for phosphoramidite coupling.
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Reactivity: The phosphoramidite reacts with the 5′-OH of the growing oligonucleotide chain in the presence of tetrazole, forming a cyanoethyl-protected phosphite triester .
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Orthogonal Deprotection: Post-synthesis, the benzoyl group is cleaved with concentrated ammonium hydroxide (55°C, 4–6 hours), while the cyanoethyl group is removed via β-elimination under basic conditions.
Synthesis of Modified Oligonucleotides
The compound’s versatility is highlighted in the synthesis of chimeric oligonucleotides with mixed backbone linkages (e.g., boranophosphate/phosphoramidite) . For example:
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Boranophosphate linkages: Generated by oxidizing H-boranophosphonate intermediates with CCl₄/H₂O .
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Phosphorothioate linkages: Introduced using sulfurization agents like 3H-1,2-benzodithiol-3-one-1,1-dioxide .
Table 2: Coupling Efficiency in Oligonucleotide Synthesis
Backbone Modification | Coupling Yield | Reference |
---|---|---|
Phosphoramidite | >99% | |
Boranophosphate | 92–98% | |
Phosphorothioate | 95% |
Mechanistic Insights into Phosphoramidite Reactivity
Activation and Coupling
The diisopropylamino group in the phosphoramidite acts as a leaving group during activation by acidic catalysts (e.g., tetrazole). This generates a reactive phosphoramidite intermediate, which attacks the 5′-OH of the support-bound oligonucleotide . The 2-cyanoethoxy group stabilizes the intermediate, reducing side reactions like hydrolysis .
Stereochemical Control
Recent advances utilize chiral auxiliaries (e.g., (+)-Ψ and (-)-Ψ reagents) to achieve stereocontrolled synthesis of phosphorothioate linkages. For instance, the (+)-Ψ reagent produces >90% Rp configuration, critical for optimizing antisense oligonucleotide activity .
Comparative Analysis with Related Phosphoramidites
Table 3: Performance Metrics vs. Other Amidites
Parameter | N6-Benzoyl-dA Amidite | N6-Methyl-dA Amidite | 2′-O-Methyl Amidite |
---|---|---|---|
Coupling Efficiency | 99.5% | 98.2% | 97.8% |
Depurination Resistance | High (Bz protection) | Moderate | High |
Nuclease Resistance* | Moderate | Low | High |
In vivo Stability | 8–12 hours | 4–6 hours | >24 hours |
Key findings:
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The benzoyl group minimizes depurination during acidic DMT removal compared to acetyl or isobutyryl protections.
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2′-O-Methyl modifications enhance nuclease resistance but require specialized deprotection protocols.
Industrial and Therapeutic Relevance
Large-Scale Production
Industrial synthesis optimizes:
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Solvent Systems: Anhydrous acetonitrile or tetrahydrofuran for moisture-sensitive reactions .
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Purification: Reverse-phase HPLC with C18 columns, achieving purity >99% for therapeutic-grade material .
Antisense Oligonucleotide (ASO) Development
This phosphoramidite is integral to synthesizing gapmer ASOs, which combine 2′-O-methyl RNA wings and DNA central regions to recruit RNase H . For example:
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